molecular formula C11H14N2O5S B1362818 [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid CAS No. 99842-24-7

[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid

Cat. No.: B1362818
CAS No.: 99842-24-7
M. Wt: 286.31 g/mol
InChI Key: XSIMQRXFVODVTO-UHFFFAOYSA-N
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Description

[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid is a complex organic compound with a unique structure that includes an acetylamino group, a benzenesulfonyl group, and a methyl-amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the acetylation of 4-aminobenzenesulfonyl chloride to form 4-acetylamino-benzenesulfonyl chloride. This intermediate is then reacted with methylamine to introduce the methyl-amino group, followed by the addition of acetic acid to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The acetylamino and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and amide bonds.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methyl-amino-acetic acid moiety may also interact with cellular receptors and signaling pathways, modulating biological responses.

Comparison with Similar Compounds

[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid can be compared with other similar compounds such as:

    4-Acetamidobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    4-Acetamidobenzenesulfonyl azide: Used in diazo transfer reactions, this compound has different reactivity due to the presence of the azide group.

    4-Acetamidobenzenesulfonyl fluoride: This compound is used in click chemistry and has unique properties due to the fluoride group.

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-8(14)12-9-3-5-10(6-4-9)19(17,18)13(2)7-11(15)16/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIMQRXFVODVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361332
Record name [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99842-24-7
Record name [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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